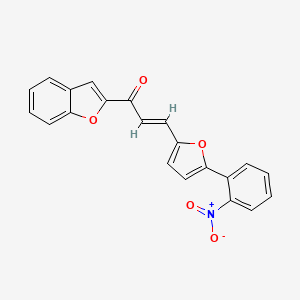

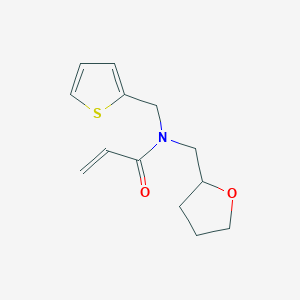

![molecular formula C7H11BrO B2612261 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane CAS No. 2490398-68-8](/img/structure/B2612261.png)

1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicyclo[3.1.1]heptane is a polycyclic structure that is denser than its open-structured counterpart . It’s a desirable building block for medicinal chemistry .

Synthesis Analysis

The synthesis of new high-energy density compounds (HEDCs), including a series of new bicyclo[2.2.1]heptane derivatives, has been studied theoretically . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Molecular Structure Analysis

A bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It’s featured by drug candidates such as LMV-601 and AMG 221 .Chemical Reactions Analysis

The number of aza nitrogen atoms and NO2 groups are two important factors for improving heat of formation (HOF), density, and detonation properties . Thermal stability generally decreases with increasing nitro groups .Physical and Chemical Properties Analysis

The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Aplicaciones Científicas De Investigación

Reactivity and Derivative Formation

1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane serves as a precursor in various synthetic pathways, including the formation of phenols, fulvenes, and products from retro-Diels–Alder-like reactions. The outcome of these reactions is influenced by the experimental conditions and the nature of the Brønsted acid used. This reactivity opens avenues for creating diverse organic compounds with potential applications in material science and drug development (Maggiani, Tubul, & Brun, 1999).

Structural Analysis and Chemistry

The synthesis of new heterocyclic systems, such as 2,5-diazabicyclo[4.1.0]heptane, demonstrates the versatility of this compound derivatives. These systems have been analyzed for their structural properties, including conformations and enantiomeric compositions, providing valuable insights into the stereochemistry of complex molecules (Majchrzak, Kotelko, & Lambert, 1983).

Synthesis of Pseudo-sugars

The compound's derivatives have been employed in the synthesis of pseudo-sugars, showcasing its utility in creating structurally complex and functionally diverse molecules. These synthetic endeavors contribute to the understanding of sugar analogs and their potential in medicinal chemistry (Ogawa, Ara, Kondoh, Saitoh, Masuda, Toyokuni, & Suami, 1980).

Advanced Building Blocks for Drug Discovery

This compound and its derivatives have found applications as advanced building blocks in drug discovery. Their unique structural features make them suitable for the synthesis of novel morpholine-based compounds and other potential therapeutic agents, illustrating the compound's significant role in the development of new medications (Walker, Eklov, & Bedore, 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c8-4-7-1-6(2-7)3-9-5-7/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXIZLMFTJOPOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(COC2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol](/img/structure/B2612180.png)

![N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide](/img/structure/B2612182.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone](/img/structure/B2612183.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2612184.png)

![N-cyclopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2612185.png)

![5-chloro-11-methyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2612190.png)

![3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2612196.png)

![(2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2612200.png)